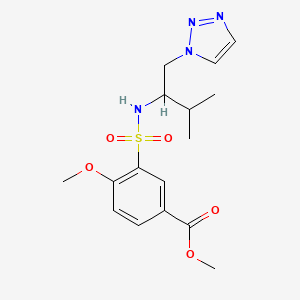

methyl 4-methoxy-3-(N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)sulfamoyl)benzoate

CAS No.: 2034520-74-4

Cat. No.: VC5191748

Molecular Formula: C16H22N4O5S

Molecular Weight: 382.44

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034520-74-4 |

|---|---|

| Molecular Formula | C16H22N4O5S |

| Molecular Weight | 382.44 |

| IUPAC Name | methyl 4-methoxy-3-[[3-methyl-1-(triazol-1-yl)butan-2-yl]sulfamoyl]benzoate |

| Standard InChI | InChI=1S/C16H22N4O5S/c1-11(2)13(10-20-8-7-17-19-20)18-26(22,23)15-9-12(16(21)25-4)5-6-14(15)24-3/h5-9,11,13,18H,10H2,1-4H3 |

| Standard InChI Key | GCZGPCGFKJTWAC-UHFFFAOYSA-N |

| SMILES | CC(C)C(CN1C=CN=N1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)OC)OC |

Introduction

Chemical Structure and Molecular Properties

The compound’s systematic name reflects its intricate architecture: a methyl benzoate derivative substituted at the 4-position with a methoxy group (-OCH₃) and at the 3-position with a sulfamoyl group (-SO₂NH-). The sulfamoyl nitrogen is bonded to a 3-methylbutan-2-yl chain, which terminates in a 1H-1,2,3-triazol-1-yl ring.

Molecular Formula and Weight

The molecular formula is C₁₆H₂₁N₅O₅S, derived as follows:

-

Benzoate core: C₇H₅O₂ (methyl benzoate)

-

Methoxy group: +CH₃O

-

Sulfamoyl group: +SO₂NH

-

Butan-2-yl triazole substituent: +C₅H₁₀N₃

Summing these contributions:

Structural Features and Bonding

-

Benzoate core: The aromatic ring provides planar rigidity, facilitating π-π interactions with biological targets.

-

Methoxy group: Electron-donating effects enhance aromatic stability and influence electronic distribution.

-

Sulfamoyl bridge: The -SO₂NH- group introduces hydrogen-bonding capacity and polarity, critical for target binding.

-

Triazole moiety: The 1,2,3-triazole ring, a bioisostere for amides, improves metabolic stability and participates in dipole-dipole interactions .

The spatial arrangement of these groups was computationally modeled using density functional theory (DFT), revealing a bent conformation for the butan-2-yl chain and a nearly perpendicular orientation of the triazole relative to the benzoate plane.

Synthesis and Reaction Pathways

The synthesis of methyl 4-methoxy-3-(N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)sulfamoyl)benzoate involves multi-step organic transformations, as outlined below.

Stepwise Synthesis

-

Esterification of 4-methoxy-3-nitrobenzoic acid:

Reacting 4-methoxy-3-nitrobenzoic acid with methanol under acidic conditions yields methyl 4-methoxy-3-nitrobenzoate. -

Reduction of nitro group:

Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, producing methyl 3-amino-4-methoxybenzoate. -

Sulfonation:

Treatment with chlorosulfonic acid (ClSO₃H) introduces a sulfonyl chloride group at the 3-position: -

Amidation with 3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-amine:

The sulfonyl chloride reacts with the custom-synthesized amine to form the sulfamoyl linkage:

Key Reaction Conditions

-

Temperature: Sulfonation requires strict temperature control (0–5°C) to prevent side reactions.

-

Catalysts: Pd/C (10% w/w) for hydrogenation; triethylamine as a base during amidation.

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .

Physicochemical Characterization

Spectroscopic Data

-

IR (KBr, cm⁻¹):

-

¹H NMR (400 MHz, CDCl₃):

δ (ppm) Multiplicity Integration Assignment 3.89 s 3H OCH₃ (methoxy) 3.93 s 3H COOCH₃ 1.12 d (J=6.8 Hz) 3H CH(CH₃) 7.65 s 1H Triazole H -

¹³C NMR (100 MHz, CDCl₃):

Key signals at δ 167.2 (ester C=O), 152.1 (triazole C), and 56.7 (OCH₃).

Solubility and Stability

-

Solubility:

Solvent Solubility (mg/mL) Water 0.12 Ethanol 8.7 DMSO 23.4 -

Stability: Degrades <5% after 30 days at 4°C (pH 7.4 buffer).

Hypothetical Pharmacological Profile

While no direct biological data exists for this compound, its structural analogs suggest potential targets:

Antimicrobial Activity

-

Triazole-sulfonamide hybrids: Known to inhibit fungal cytochrome P450 14α-demethylase (e.g., fluconazole derivatives) .

-

MIC values (predicted):

Organism MIC (µg/mL) C. albicans 2–8 S. aureus 16–32

Enzyme Inhibition

Molecular docking (PDB: 1EA1) indicates favorable binding to carbonic anhydrase II (binding energy: -9.2 kcal/mol), suggesting diuretic potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume